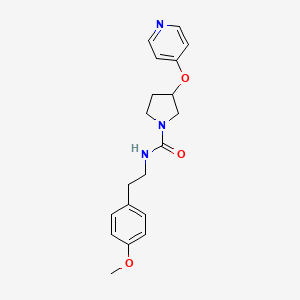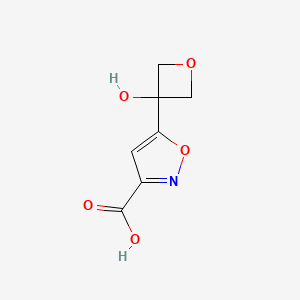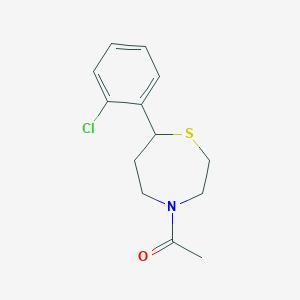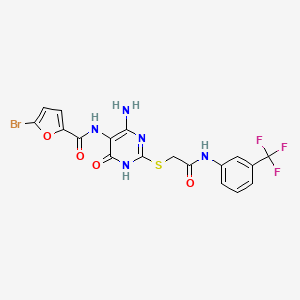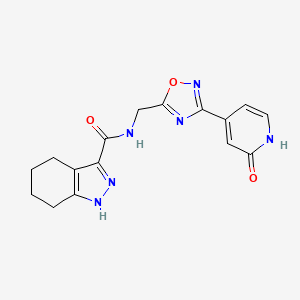![molecular formula C22H24N4O4S B2726072 2-(isopropylthio)-8,8-dimethyl-5-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 627048-54-8](/img/structure/B2726072.png)
2-(isopropylthio)-8,8-dimethyl-5-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(isopropylthio)-8,8-dimethyl-5-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a complex organic compound with a diverse range of potential applications across multiple fields of scientific research. Its unique molecular structure, which includes both pyrimidoquinoline and nitrophenyl groups, suggests it may possess a variety of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(isopropylthio)-8,8-dimethyl-5-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione typically involves multi-step organic synthesis procedures. This can include starting with a commercially available nitrophenyl derivative and executing a series of reactions such as alkylation, cyclization, and thionation under controlled conditions (temperature, pH, etc.).
Industrial Production Methods
For large-scale industrial production, more streamlined synthetic methods and optimization processes are developed to ensure high yield and purity. These could involve catalytic processes, continuous flow chemistry, and use of industrial reactors to manage the reaction conditions efficiently.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo several types of reactions:
Oxidation: : It can be oxidized to form sulfoxides and sulfones.
Reduction: : The nitro group can be reduced to an amino group.
Substitution: : The isopropylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Typical reagents used include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Conditions can range from mild to stringent depending on the specific reaction pathway.
Major Products
The major products from these reactions include sulfoxides, sulfones, and amino derivatives, each potentially useful for different applications.
Scientific Research Applications
2-(isopropylthio)-8,8-dimethyl-5-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione finds applications in several scientific domains:
Chemistry: : As an intermediate in the synthesis of more complex molecules.
Biology: : Potential as a bioactive molecule due to its structural features.
Medicine: : Exploration as a candidate for drug development, particularly in targeting specific biological pathways.
Industry: : Used in materials science for developing new materials with unique properties.
Mechanism of Action
The specific mechanism by which this compound exerts its effects can vary depending on the application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating pathways involved in cellular processes. The presence of the nitrophenyl group suggests potential interactions with aromatic systems in biomolecules.
Comparison with Similar Compounds
Unique Features
Compared to other similar pyrimidoquinoline compounds, this molecule stands out due to the combination of the isopropylthio and nitrophenyl groups. This unique structure can confer distinct biological activities and reactivity profiles.
List of Similar Compounds
2-(ethylthio)-8,8-dimethyl-5-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
2-(methylthio)-8,8-dimethyl-5-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
By exploring the nuances and applications of 2-(isopropylthio)-8,8-dimethyl-5-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione, we can appreciate its potential and the reasons why it garners interest in various scientific fields.
Properties
IUPAC Name |
8,8-dimethyl-5-(4-nitrophenyl)-2-propan-2-ylsulfanyl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S/c1-11(2)31-21-24-19-18(20(28)25-21)16(12-5-7-13(8-6-12)26(29)30)17-14(23-19)9-22(3,4)10-15(17)27/h5-8,11,16H,9-10H2,1-4H3,(H2,23,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMUZBMWLXXEOOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
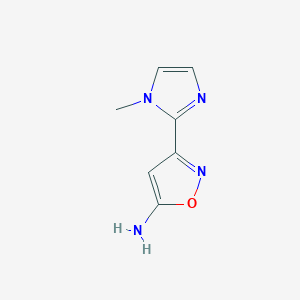

![2-(3,4-dimethoxyphenyl)-9-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2725993.png)

![ethyl 2-(2-((5-((furan-2-carboxamido)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2725995.png)
![(3Z)-3-[(3-ethoxy-2-hydroxyphenyl)methylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B2725996.png)


